molecular formula C14H23NO4 B1423496 4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid CAS No. 1184771-07-0

4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid

Cat. No. B1423496
CAS RN: 1184771-07-0
M. Wt: 269.34 g/mol
InChI Key: JVAZVMXJIDFFFC-UHFFFAOYSA-N
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Description

“4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic Acid” is a chemical compound with the molecular formula C14H23NO4 . It has a molecular weight of 269.34 . The compound is also known as "Cyclohexanecarboxylic acid, 4-[[1-oxo-3-(tetrahydro-2-furanyl)propyl]amino]-" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO4/c16-13(8-7-12-2-1-9-19-12)15-11-5-3-10(4-6-11)14(17)18/h10-12H,1-9H2,(H,15,16)(H,17,18)/t10-,11-,12? . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and their stereochemistry.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Molecular Synthesis and Evaluation

4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid and its derivatives have been synthesized and evaluated for various applications in scientific research. Notably, derivatives of 2-amidocyclohex-1-ene carboxylic acid, containing rigidity elements, have been designed and synthesized for the activation of hydroxyl-carboxylic acid (HCA) receptors. These derivatives have shown promise in modulating the potency and selectivity of the HCA2 receptor activation, highlighting their potential in receptor-based studies and pharmaceutical applications (Bobiļeva et al., 2014).

Crystallographic Studies

Crystallographic studies of compounds related to 4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid have provided insights into their molecular structures and interactions. For example, the study of N-(4-Chlorophenyl)-4-methoxy-3-(propanamido)benzamide cyclohexane hemisolvate revealed complex crystal structures with disordered atoms and highlighted the presence of N—H⋯O hydrogen bonds forming layers, which could be significant for understanding molecular interactions and designing new compounds (Zhong et al., 2012).

Catalytic Applications

In catalysis, 4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid derivatives have been studied for their efficiency in specific reactions. A copper(ii) metal-organic framework (MOF) synthesized from a flexible bifunctionalised terpyridine species, including this compound, demonstrated excellent catalytic activity and selectivity towards the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid. This signifies the compound's potential role in facilitating and improving the efficiency of chemical reactions, especially in sustainable and mild conditions (Paul et al., 2016).

Safety and Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides important information about the compound’s potential hazards, safe handling practices, and emergency response measures.

properties

IUPAC Name

4-[3-(oxolan-2-yl)propanoylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c16-13(8-7-12-2-1-9-19-12)15-11-5-3-10(4-6-11)14(17)18/h10-12H,1-9H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAZVMXJIDFFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCC(=O)NC2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid
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4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid
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4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid

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